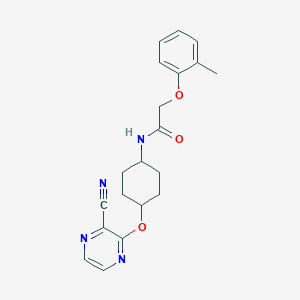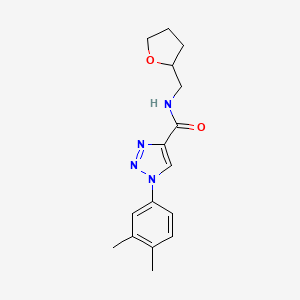![molecular formula C19H13ClN2O2S2 B2728421 3-chloro-N-[5-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 392249-01-3](/img/structure/B2728421.png)
3-chloro-N-[5-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an organic molecule that contains several functional groups, including a thiazole ring, a benzothiophene ring, and a carboxamide group . The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Chemical Reactions Analysis
The reactivity of a compound is determined by its molecular structure. The presence of functional groups such as the thiazole ring, the benzothiophene ring, and the carboxamide group in this compound suggests that it could participate in a variety of chemical reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity Evaluation
Compounds structurally related to 3-chloro-N-[5-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide have been synthesized and evaluated for various biological activities. For instance, novel heterocyclic compounds derived from benzodifuran and benzothiophene have been synthesized and shown to possess significant anti-inflammatory and analgesic activities, with some compounds demonstrating high inhibitory activity on COX-2 selectivity, analgesic protection, and anti-inflammatory activity comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of compounds similar to 3-chloro-N-[5-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide have been a subject of investigation. For example, new pyridine derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid demonstrated variable and modest activity against bacterial and fungal strains (Patel et al., 2011).
Anti-inflammatory and Analgesic Agents
Research also includes the development of novel molecules as potential anti-inflammatory agents. Compounds related to 3-chloro-N-[5-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide, such as 3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonamide, have been synthesized with reported anti-inflammatory activity, suggesting potential applications in developing anti-inflammatory medications (Moloney, 2000).
Inhibition of Cell Adhesion Molecules
Studies on benzo[b]thiophene derivatives have shown that they can inhibit the upregulation of adhesion molecules like E-selectin, ICAM-1, and VCAM-1 on the surface of endothelium, which plays a crucial role in the adherence of neutrophils to activated endothelial cells. This inhibition suggests potential applications in treating inflammatory diseases (Boschelli et al., 1995).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-N-[5-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2S2/c1-24-12-8-6-11(7-9-12)15-10-21-19(26-15)22-18(23)17-16(20)13-4-2-3-5-14(13)25-17/h2-10H,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBPUSBKTAQARW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[5-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2728338.png)
![N-(3,4-difluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2728342.png)
![2-(3-Chlorophenyl)-4-[(4-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2728343.png)


![2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2728347.png)
![Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide](/img/structure/B2728348.png)





![Methyl 4-{4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-amido}benzoate](/img/structure/B2728359.png)
